1-Phenylbutane-1-thiol
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Overview
Description
- 1-Phenylbutane-1-thiol (C10H14S) is an organic sulfur compound with a molecular weight of 166.28 g/mol.
- Its chemical structure consists of a butane backbone (four carbon atoms) with a phenyl group (benzene ring) attached to one end and a thiol (sulfhydryl) group (-SH) attached to the other end.
- The compound has a strong, pungent odor reminiscent of garlic or onions.
- It is used in various applications due to its unique properties.
Preparation Methods
Synthetic Routes: One common method involves the reaction of 1-bromobutane with thiourea (NHC(S)NH) in the presence of a base (such as sodium hydroxide) to yield 1-phenylbutane-1-thiol.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: 1-Phenylbutane-1-thiol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially in thiol chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Limited research, but it may have applications in drug development.
Industry: Used in flavor and fragrance formulations.
Mechanism of Action
- The exact mechanism of action is not extensively studied, but it likely involves interactions with cellular thiols and redox processes.
- Potential molecular targets include enzymes containing thiol groups.
Comparison with Similar Compounds
Similar Compounds: Other thiol compounds, such as aliphatic thiols and aromatic thiols, share some similarities.
Uniqueness: 1-Phenylbutane-1-thiol’s unique combination of a phenyl group and a butane backbone sets it apart.
Properties
Molecular Formula |
C10H14S |
---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-phenylbutane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 |
InChI Key |
AZPXVXMDTDJETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S |
Origin of Product |
United States |
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